molecular formula C8H12N2O2S B6612466 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 65959-99-1

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B6612466
CAS RN: 65959-99-1
M. Wt: 200.26 g/mol
InChI Key: UGJVEVXBXNTWJU-UHFFFAOYSA-N
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Description

1-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione (BDD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the diazinane family of compounds, which have been studied for their medicinal, pharmaceutical, and biotechnological applications. BDD has been found to have a variety of applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines, and has been studied as a potential inhibitor of human immunodeficiency virus (HIV) reverse transcriptase. 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has also been studied for its potential applications in the field of drug delivery, as it has been found to form stable complexes with certain drugs, allowing for more efficient delivery of the drug to its target site.

Mechanism of Action

The mechanism of action of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. It is believed that 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione binds to certain proteins, such as HIV reverse transcriptase, and inhibits their activity. 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to interact with certain enzymes, such as cytochrome P450, and may modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione are not fully understood. However, it has been found to have some effects on the human body. 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to increase the activity of certain enzymes, such as cytochrome P450, and to reduce the activity of certain proteins, such as HIV reverse transcriptase. 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has also been found to have an anti-inflammatory effect and to reduce the levels of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also relatively inexpensive and can be easily synthesized. However, 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione also has some limitations. It is not soluble in water, and so must be dissolved in a suitable solvent before use. It is also not very soluble in organic solvents, and so must be used in relatively small amounts.

Future Directions

There are several potential future directions for research on 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione. One possibility is to further explore its potential applications in drug delivery. 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to form stable complexes with certain drugs, and further research could lead to more efficient delivery of drugs to their target sites. Another possibility is to further explore the biochemical and physiological effects of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione. Research could focus on understanding the mechanism of action of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione and exploring its potential anti-inflammatory and hormone-regulating effects. Finally, research could be done to develop new synthesis methods for 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione, as the current method is relatively slow and inefficient.

Synthesis Methods

The synthesis of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves the condensation of 1-butyl-2-sulfanylidene-1,3-diazinane and 4,6-dione. The condensation reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction is usually completed within two hours, and the product is isolated by recrystallization from a solvent, such as ethanol.

properties

IUPAC Name

1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVEVXBXNTWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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